molecular formula C17H12BrClN2OS B2591211 2-bromo-N-(5-(3-chlorobenzyl)thiazol-2-yl)benzamide CAS No. 301341-51-5

2-bromo-N-(5-(3-chlorobenzyl)thiazol-2-yl)benzamide

Cat. No. B2591211
CAS RN: 301341-51-5
M. Wt: 407.71
InChI Key: UUGGZZUATNETHF-UHFFFAOYSA-N
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Description

“2-bromo-N-(5-(3-chlorobenzyl)thiazol-2-yl)benzamide” is a chemical compound with the molecular formula C17H12BrClN2OS . It is part of a collection of rare and unique chemicals provided for early discovery researchers .


Synthesis Analysis

The synthesis of benzothiazole derivatives, which include “2-bromo-N-(5-(3-chlorobenzyl)thiazol-2-yl)benzamide”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of “2-bromo-N-(5-(3-chlorobenzyl)thiazol-2-yl)benzamide” consists of a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Antibacterial Activity

The thiazole ring in this compound contributes to its antibacterial properties. Researchers have explored its potential as an antimicrobial agent against various bacterial strains. Studies have investigated its mechanism of action, efficacy, and safety profile. Further research aims to optimize its antibacterial activity and minimize potential side effects .

Antioxidant Properties

The presence of the thiazole moiety suggests that this compound may possess antioxidant activity. Antioxidants play a crucial role in neutralizing harmful free radicals, which can contribute to oxidative stress and various diseases. Investigating the antioxidant potential of this compound could lead to novel therapeutic strategies .

Anti-Inflammatory Effects

Thiazole derivatives often exhibit anti-inflammatory properties. Researchers have explored whether this compound can modulate inflammatory pathways, potentially providing relief for conditions such as arthritis, inflammatory bowel disease, or neuroinflammation. Preclinical studies are ongoing to validate its anti-inflammatory effects .

Cancer Research

Compounds with thiazole scaffolds have drawn attention in cancer research. This compound’s unique structure may interact with specific cellular targets involved in cancer progression. Scientists are investigating its potential as an antiproliferative agent, studying its effects on tumor cell lines and animal models .

Neuroprotective Potential

Given the central nervous system’s vulnerability to oxidative stress and inflammation, compounds like this one are being evaluated for neuroprotective effects. Researchers explore its ability to mitigate neuronal damage, enhance cognitive function, or prevent neurodegenerative diseases .

Drug Development

The structural diversity of thiazole derivatives makes them attractive candidates for drug development. Researchers are optimizing this compound’s pharmacokinetic properties, bioavailability, and safety profile. It may serve as a lead compound for designing novel drugs targeting specific diseases .

Mechanism of Action

properties

IUPAC Name

2-bromo-N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrClN2OS/c18-15-7-2-1-6-14(15)16(22)21-17-20-10-13(23-17)9-11-4-3-5-12(19)8-11/h1-8,10H,9H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUGGZZUATNETHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(5-(3-chlorobenzyl)thiazol-2-yl)benzamide

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